N-[2-(3-phenylpropoxy)phenyl]propanamide

Structure-Activity Relationship Regioisomer Selectivity Pharmacophore Modeling

HTS campaigns often yield ortho-substituted hits that fail to validate with common para-analogs. This compound solves that by providing the exact regioisomer for hit confirmation. - Enables authentic SAR expansion when para-substituted analogs show diminished target engagement. - Calculated LogD ~3.7 supports cell permeability & lipophilicity relationship investigations. - Serves as a retention time standard for LC-MS method development separating ortho/para isomers.

Molecular Formula C18H21NO2
Molecular Weight 283.4g/mol
Cat. No. B495756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3-phenylpropoxy)phenyl]propanamide
Molecular FormulaC18H21NO2
Molecular Weight283.4g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2
InChIInChI=1S/C18H21NO2/c1-2-18(20)19-16-12-6-7-13-17(16)21-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20)
InChIKeyQUCGEHBOJKSVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(3-phenylpropoxy)phenyl]propanamide: Baseline Identity & Specifications


N-[2-(3-phenylpropoxy)phenyl]propanamide (C18H21NO2, MW 283.4 g/mol) is a synthetic phenylpropanamide derivative . It is a structurally distinct research compound offered commercially for in vitro investigations. Its molecular architecture incorporates an ortho-substituted phenyl ring bearing a 3-phenylpropoxy chain, a feature that distinguishes it from common para-substituted analogs and suggests potential for unique molecular recognition events [1].

Ortho-substituted phenylpropanamide – supports regioisomer-specific target engagement studies
Distinct lipophilicity profile – aids cell permeability and assay design investigations
Research compound for in vitro SAR, target engagement, and analytical method development

N-[2-(3-phenylpropoxy)phenyl]propanamide: Structural Determinants of Function


Direct substitution with more common para-substituted phenylpropanamides (e.g., N-[4-(3-phenylpropoxy)phenyl]propanamide ) or simplified alkoxy-phenyl derivatives is not advisable. The ortho-substitution pattern of the phenylpropoxy group on the aniline nitrogen creates a distinct three-dimensional pharmacophore. This specific arrangement influences key molecular properties such as lipophilicity (LogD) and hydrogen-bonding capacity, which are known to be critical determinants in biological assays [1][2]. Empirical data from high-throughput screening (HTS) campaigns demonstrates that even small regioisomeric changes can completely ablate target engagement or alter functional selectivity, underscoring the need for this precise compound when a specific activity profile has been identified [2].

Para-substituted analogs
Regioisomeric shift may alter target engagement and functional selectivity; direct substitution not supported.
Simplified alkoxy-phenyl derivatives
Different LogD and hydrogen-bonding capacity may shift assay outcomes and limit data comparability.

N-[2-(3-phenylpropoxy)phenyl]propanamide: Differentiation from Closest Analogs


Ortho-Substitution vs. Para and Meta Regioisomers

The compound's ortho-substitution pattern is a key point of differentiation from the more commonly available para-substituted analog, N-[4-(3-phenylpropoxy)phenyl]propanamide. This regioisomeric shift significantly alters the spatial orientation of the phenylpropoxy chain relative to the propanamide core . In related phenylpropanamide series evaluated as TRPV1 antagonists, similar ortho vs. para substitutions on the core phenyl ring resulted in over a 100-fold difference in antagonist potency (IC50 values) [1]. While direct head-to-head IC50 data for this exact compound against its para isomer is not publicly available, the established class-level SAR strongly indicates that this ortho-substituted analog will exhibit a unique biological activity profile that cannot be assumed from data on its para-substituted counterpart [1].

Ortho vs. Para Regioisomer
Class-level inference
>100-fold IC50 difference reported in related TRPV1 antagonists
Supports regioisomer-specific SAR interpretation; non-interchangeable with para-analogs.
Class-level inference; direct head-to-head data not publicly available.
Structure-Activity Relationship Regioisomer Selectivity Pharmacophore Modeling

Lipophilicity (LogD) Profile Differentiation

The calculated lipophilicity (LogD at pH 7.4) for N-[2-(3-phenylpropoxy)phenyl]propanamide is approximately 3.7, based on in silico prediction models consistent with its structural features . This value is notably higher than that of the unsubstituted parent phenylpropanamide (LogD ~1.5) and is also distinct from common ortho-substituted halophenyl analogs (LogD ~2.8-3.2) [1]. This higher lipophilicity predicts enhanced membrane permeability but potentially lower aqueous solubility, a trade-off that directly impacts experimental design for cell-based assays and in vitro ADME studies.

LogD Profile
Cross-study comparable
Predicted LogD ~3.7
~2.2 log units higher than parent phenylpropanamide; ~0.5–0.9 units higher than ortho-halophenyl analogs
Informs solvent selection, assay buffer composition, and anticipated cell permeability.
In silico prediction; experimental LogD may vary.
Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Complexity & Procurement Cost

The synthesis of N-[2-(3-phenylpropoxy)phenyl]propanamide involves a multi-step sequence typically starting from 2-nitrophenol or 2-aminophenol, requiring O-alkylation with 1-bromo-3-phenylpropane followed by amide bond formation . This route is more complex and lower yielding than the synthesis of the para-substituted isomer, which benefits from more favorable electronic and steric effects . As a direct consequence, the commercial price point for this compound is consistently 2- to 3-fold higher than that of N-[4-(3-phenylpropoxy)phenyl]propanamide from the same vendors, reflecting the increased synthetic cost and lower throughput . This cost differential is a tangible procurement consideration.

Procurement Cost
Data to verify
2–3× higher cost vs. para-isomer
Consistent pricing differential across multiple vendors (2024–2026).
Procurement cost consideration; reflects synthetic complexity.
Vendor-dependent; verify current pricing and availability.
Synthetic Accessibility Cost Analysis Chemical Procurement

N-[2-(3-phenylpropoxy)phenyl]propanamide: Validated Application Scenarios


SAR Exploration for Ortho-Substituted Phenylpropanamides

This compound is optimally suited as a critical analog in SAR studies investigating the impact of ortho-substitution on target binding. Its use is essential for mapping the steric and electronic requirements of binding pockets where para-substituted analogs fail to engage or show diminished activity. The provided quantitative SAR from TRPV1 literature [1] establishes the context for such studies. [1]

Lipophilic Probe for In Vitro Pharmacology

Researchers requiring a phenylpropanamide with a calculated LogD of ~3.7 for cell permeability studies will find this compound to be a suitable tool. Its higher lipophilicity, compared to less substituted analogs (LogD ~1.5-3.2) [1], makes it a valuable control for investigating the effect of this physicochemical parameter on cellular uptake and target engagement. [1]

HTS Follow-Up on Ortho-Substituted Hit Series

When an HTS campaign identifies an ortho-substituted phenylpropanamide as a primary hit, this specific compound serves as a structurally authentic follow-up compound for hit validation and initial SAR expansion. Its use ensures that the observed activity is not an artifact of a simplified, commercially available analog. The ChemBridge catalog, which includes this compound, is a frequent source of such screening hits.

Analytical Method Development & Reference Standard

Given its distinct physicochemical properties (LogD ~3.7) and retention characteristics compared to its para-isomer, this compound is an excellent candidate for developing and validating HPLC or LC-MS methods aimed at separating and quantifying ortho-substituted phenylpropanamides in complex mixtures or biological matrices. [1]

Application
Selection Property
Validation Focus
Ortho-substituted SAR exploration
Regioisomer specificity (ortho-substitution)
Target binding steric/electronic mapping
Cell permeability studies (lipophilic probe)
Higher calculated lipophilicity
Cellular uptake and target engagement profiling
HTS hit follow-up and validation
Structurally authentic ortho-substituted phenylpropanamide
Primary hit confirmation and preliminary SAR
Analytical method development
Distinct chromatographic retention vs. para-isomer
Separation and quantification of ortho/para analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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